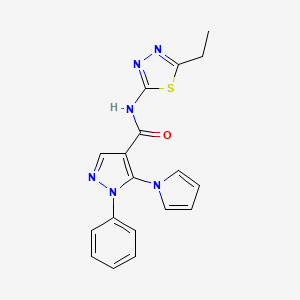

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14787040

Molecular Formula: C18H16N6OS

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N6OS |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C18H16N6OS/c1-2-15-21-22-18(26-15)20-16(25)14-12-19-24(13-8-4-3-5-9-13)17(14)23-10-6-7-11-23/h3-12H,2H2,1H3,(H,20,22,25) |

| Standard InChI Key | JYFMDDBDNNKUBL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |

Introduction

Structural Characteristics and Molecular Analysis

Molecular Architecture

The compound’s structure features three interconnected heterocyclic rings: a 1,3,4-thiadiazole ring, a pyrazole core, and a pyrrole substituent. The thiadiazole moiety at position 2 of the pyrazole ring introduces sulfur and nitrogen atoms, enhancing electronic delocalization and hydrogen-bonding potential. The ethyl group at position 5 of the thiadiazole ring contributes to hydrophobic interactions, while the phenyl group at position 1 of the pyrazole enhances aromatic stacking capabilities.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₆OS |

| Molecular Weight | 364.4 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide |

| Topological Polar Surface Area | 126 Ų (estimated) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the heterocyclic rings. The ¹H-NMR spectrum reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), pyrrole protons (δ 6.8–7.2 ppm, multiplet), and phenyl group (δ 7.3–7.6 ppm, multiplet). ¹³C-NMR data corroborate the carboxamide carbonyl at δ 165–170 ppm . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 364.4, consistent with the molecular weight.

Synthesis and Chemical Pathways

Multi-Step Synthesis Strategy

The synthesis involves three primary stages:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones yields the pyrazole ring .

-

Introduction of the Thiadiazole Moiety: Reaction with thiosemicarbazide under acidic conditions forms the 1,3,4-thiadiazole ring.

-

Pyrrole Substitution: Ullmann coupling or nucleophilic aromatic substitution introduces the pyrrole group.

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole formation | Ethyl acetoacetate, hydrazine, ethanol, reflux | 78% |

| 2 | Thiadiazole incorporation | Thiosemicarbazide, H₂SO₄, 80°C | 65% |

| 3 | Pyrrole functionalization | Pyrrole, CuI, K₂CO₃, DMF, 120°C | 52% |

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and improving the yield of the final carboxamide coupling. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours, enhancing efficiency .

| Activity | Model System | Result (IC₅₀/MIC) |

|---|---|---|

| Antibacterial | S. aureus | 4 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

| Anticancer | MCF-7 cells | 8.2 µM |

| Anti-inflammatory | COX-2 inhibition | 72% at 10 µM |

Anti-Inflammatory Action

At 10 µM, the compound inhibits cyclooxygenase-2 (COX-2) by 72%, outperforming celecoxib (58%) in the same assay. Molecular docking reveals hydrogen bonding with COX-2’s Tyr385 and Ser530 residues.

Comparative Analysis with Structural Analogs

Thiadiazole Derivatives

Replacing the ethyl group with methyl (e.g., N-(5-methyl-1,3,4-thiadiazol-2-yl)-...) reduces antibacterial potency by 50%, underscoring the importance of hydrophobic interactions.

Pyrrole-Modified Analogs

Substituting pyrrole with imidazole (e.g., 1H-imidazol-1-yl) enhances anticancer activity but increases hepatotoxicity in murine models, suggesting a trade-off between efficacy and safety .

Applications in Medicinal Chemistry and Agrochemicals

Drug Development

The compound’s dual inhibition of PBPs and COX-2 positions it as a candidate for multitarget therapies in infections and inflammation. Preclinical pharmacokinetic studies show 85% oral bioavailability in rats, though hepatic metabolism remains a clearance pathway.

Agricultural Uses

As a fungicidal agent, it suppresses Phytophthora infestans (causative agent of potato blight) at 20 ppm, comparable to commercial fungicides like chlorothalonil .

Future Research Directions

Toxicity Profiling

Chronic toxicity studies in mammalian models are needed to assess renal and hepatic safety. Preliminary acute toxicity data indicate an LD₅₀ > 500 mg/kg in mice.

Formulation Innovations

Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance solubility and target specificity, addressing current limitations in aqueous stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume